molecular formula C9H7FO B1366827 2-Fluoroindan-1-one CAS No. 700-76-5

2-Fluoroindan-1-one

Cat. No. B1366827
CAS RN: 700-76-5
M. Wt: 150.15 g/mol
InChI Key: UUDYBRGMAFZKMY-UHFFFAOYSA-N
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Description

2-Fluoroindan-1-one is a chemical compound with the molecular formula C9H7FO. It is used in medicine and as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of this compound involves heating 2,2-Dibromo-5-fluoroindan-1-one in a round-bottom flask under argon flow to 220°C with stirring for 1 hour. The crude product is then washed with chloroform and dichloromethane to afford the title compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring, which is almost planar . The carbonyl C—O bond lengths are consistent within the experimental error .

Scientific Research Applications

Fluorescence Sensing and Imaging

2-Fluoroindan-1-one derivatives are explored in the development of fluorescent probes and sensors. A coumarin-based fluorogenic probe, incorporating a 2-picolyl unit, exhibited high selectivity and suitable affinity towards Cu(2+) ions in biological systems. This probe was applied for monitoring Cu(2+) ion concentration in aqueous solutions and for fluorescence detection of intracellular Cu(2+) changes in cultured cells. The study suggests its potential for fluorescence microscopic imaging and studying the biological functions of Cu(2+) (Jung et al., 2009).

Chemical Synthesis and Characterization

This compound and its isomers have been a subject of study in chemical synthesis and analysis. The research chemical fluorolintane and its isomers, based on the 1,2-diarylethylamine structure, were synthesized and analytically characterized. This included comprehensive analysis through mass spectrometry, chromatography, and spectroscopy techniques. The presence of fluorine substituent on phenyl and benzyl moieties offers a diversity of isomers, and the study provided insights into their distinct structural properties (Dybek et al., 2019).

Electrochemistry and Battery Technology

The compound 1-Fluoropropane-2-one, closely related to this compound, was investigated as an effective Solid-Electrolyte Interphase (SEI) additive for lithium-ion batteries. The study focused on the performance of graphite electrodes in propylene carbonate-based electrolytes, evaluating aspects like first cycle efficiency, high rate performance, and long-term cycling stability (Krämer et al., 2012).

Drug Delivery and Therapeutics

This compound derivatives are also studied in the context of drug delivery and therapeutics. A chemically labeled cytotoxic agent was synthesized using a two-photon fluorophore, aiming for optical tracking of the cellular pathway in chemotherapy. This innovative approach allowed for the direct observation of the drug’s interaction with receptor-positive cell lines, promising enhanced understanding and potential improvement in cancer therapy methods (Wang et al., 1999)

properties

IUPAC Name

2-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDYBRGMAFZKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452455
Record name 2-Fluoroindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

700-76-5
Record name 2-Fluoroindan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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